molecular formula C6H4F3NO2S B13190085 2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]acetic acid

2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]acetic acid

Cat. No.: B13190085
M. Wt: 211.16 g/mol
InChI Key: YYJWDFSNNBFGNT-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]acetic acid is a heterocyclic compound that contains a thiazole ring substituted with a trifluoromethyl group and an acetic acid moiety

Properties

IUPAC Name

2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO2S/c7-6(8,9)3-2-13-4(10-3)1-5(11)12/h2H,1H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJWDFSNNBFGNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]acetic acid typically involves the reaction of 4-(trifluoromethyl)thiazole with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the chloro group is replaced by the thiazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

Scientific Research Applications of 2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]acetic acid

This compound is a chemical compound with the molecular formula C6H4F3NO2SC_6H_4F_3NO_2S . The compound contains a thiazole ring substituted with a trifluoromethyl group and an acetic acid moiety . Research suggests that it is used in various scientific applications, particularly in the design and synthesis of pharmaceutical compounds .

Use in Pharmaceutical Design

Thiazole derivatives are significant in medicinal chemistry due to their diverse biological activities . They are frequently employed as building blocks in synthesizing various drug candidates .

M3 mAChR PAMs : One study used thiazole derivatives in the development of positive allosteric modulators (PAMs) of the M3 muscarinic acetylcholine receptor (mAChR) . In this study, researchers explored structure-activity relationships (SARs) by modifying the 2-acylaminothiazole core, which led to the discovery of a potent compound with in vitro PAM activity towards the M3 mAChR . The study indicated excellent subtype selectivity over M1, M2, and M4 mAChRs and moderate selectivity over the M5 mAChR . The synthesized compound also enhanced muscle contraction in isolated smooth muscle tissue from rat bladders .

AMPK Activation : 2-[2-(4-(Trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid, referred to as Activator-3, is another thiazole derivative with potential as an AMP mimetic and a potent pan-AMPK activator . Studies involving Activator-3 have shown that it enhances AMPK phosphorylation by the upstream kinase LKB1 and protects the AMPK complex against dephosphorylation . Molecular modeling suggests that Activator-3 and AMP share a common activation mode for AMPK activation .

Synthesis and Reactions

Thiazoles can be synthesized through various methods, including the Knoevenagel reaction, alkylation reactions, and one-pot three-component reactions . These synthetic routes enable the creation of diverse thiazole derivatives with potential applications in various fields .

Related Compounds and Derivatives

Sigma-Aldrich offers [4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]acetic acid derivatives and related products for scientific research . Additionally, compounds like {4-[({2-[3-Fluoro-4-(Trifluoromethyl)phenyl]-4-Methyl-1,3-Thiazol-5-yl]methylsulfanyl]-2-methylphenoxy]acetic acid are available for research purposes .

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]acetic acid involves its interaction with specific molecular targets. For instance, it has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. The compound binds to the γ subunit of AMPK, promoting its phosphorylation and activation, which in turn enhances glucose uptake and lipid metabolism .

Comparison with Similar Compounds

Similar Compounds

Biological Activity

2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound's chemical structure can be represented as follows:

  • Chemical Formula : C12_{12}H8_8F3_3NO2_2S
  • CAS Number : 17969-63-0

Research indicates that this compound exhibits significant activity as an AMP-activated protein kinase (AMPK) activator. AMPK plays a crucial role in cellular energy homeostasis and metabolism. The compound enhances AMPK phosphorylation, which is mediated by upstream kinases such as LKB1, and protects the AMPK complex from dephosphorylation by phosphatases like PP2C .

In Vitro Studies

In vitro studies have demonstrated that this compound activates various human AMPK isozymes effectively. The effective concentration (EC50_{50}) for activation was found to be comparable across different isoforms, suggesting a broad applicability in metabolic regulation .

In Vivo Studies

In vivo studies further corroborate the in vitro findings, showing that treatment with this compound leads to significant physiological changes consistent with AMPK activation. These include increased fatty acid oxidation and improved glucose uptake in skeletal muscle tissues .

Biological Activity Against Pathogens

The thiazole moiety is known for its antibacterial properties, particularly against Mycobacterium tuberculosis. Compounds structurally related to this compound have shown promising results in inhibiting the growth of this pathogen . The minimum inhibitory concentrations (MICs) achieved were notably low, indicating strong bactericidal activity.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is highly dependent on their structural features. For instance:

PositionSubstituent TypeActivity Impact
C-2Lipophilic substitutionsEnhances antibacterial activity
C-4Electron-donating groupsIncreases cytotoxicity against cancer cells
CoreVariations in thiazoleAffects selectivity towards bacterial vs. mammalian cells

Studies indicate that modifications at the C-2 and C-4 positions significantly influence both antibacterial efficacy and cytotoxicity against various cancer cell lines .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that analogs of this compound exhibited sub-micromolar MIC values against M. tuberculosis, highlighting their potential as novel anti-tubercular agents .
  • Antitumor Activity : Another investigation found that compounds containing the thiazole structure showed promising cytotoxic effects against several cancer cell lines, with IC50_{50} values comparable to established chemotherapeutics like doxorubicin .
  • AMPK Activation : Research on AMPK activation revealed that this compound not only activates AMPK but also selectively inhibits other kinases at higher concentrations, suggesting a targeted mechanism of action that could minimize off-target effects .

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